Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
Brand Name: Vulcanchem
CAS No.: 37717-68-3
VCID: VC3886054
InChI: InChI=1S/C12H20N2O2S/c1-4-14(9-8-13-17(3,15)16)12-7-5-6-11(2)10-12/h5-7,10,13H,4,8-9H2,1-3H3
SMILES: CCN(CCNS(=O)(=O)C)C1=CC=CC(=C1)C
Molecular Formula: C12H20N2O2S
Molecular Weight: 256.37 g/mol

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-

CAS No.: 37717-68-3

Cat. No.: VC3886054

Molecular Formula: C12H20N2O2S

Molecular Weight: 256.37 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- - 37717-68-3

Specification

CAS No. 37717-68-3
Molecular Formula C12H20N2O2S
Molecular Weight 256.37 g/mol
IUPAC Name N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide
Standard InChI InChI=1S/C12H20N2O2S/c1-4-14(9-8-13-17(3,15)16)12-7-5-6-11(2)10-12/h5-7,10,13H,4,8-9H2,1-3H3
Standard InChI Key REBPIUGTTRIAEO-UHFFFAOYSA-N
SMILES CCN(CCNS(=O)(=O)C)C1=CC=CC(=C1)C
Canonical SMILES CCN(CCNS(=O)(=O)C)C1=CC=CC(=C1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- has the molecular formula C₁₂H₂₀N₂O₂S and a molecular weight of 256.37 g/mol. The sodium salt derivative (CAS No. 27159-90-6) exhibits a higher molecular weight of 279.36 g/mol due to the inclusion of a sodium counterion . The IUPAC name N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide reflects its structural components:

  • A methanesulfonamide group (-SO₂NH₂)

  • An ethylaminoethyl bridge (-CH₂CH₂N(C₂H₅)-)

  • A 3-methylphenyl aromatic ring .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.37717-68-3
Molecular FormulaC₁₂H₂₀N₂O₂S
Molecular Weight256.37 g/mol
Sodium Salt (CAS)27159-90-6
Sodium Salt MW279.36 g/mol
SMILES NotationCCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)C)C

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- involves a three-step process:

  • Alkylation of 3-methylaniline: Reaction of 3-methylphenylamine with ethyl bromide forms N-ethyl-m-toluidine.

  • Ethylenediamine Coupling: The resulting amine reacts with ethylenediamine under basic conditions to yield N-ethyl-N-(2-aminoethyl)-m-toluidine.

  • Sulfonation: Treatment with methanesulfonyl chloride introduces the sulfonamide group, finalized by purification via recrystallization.

Critical parameters include:

  • Temperature control (<40°C during sulfonation to prevent side reactions)

  • pH maintenance (8.5–9.0 using sodium bicarbonate)

  • Solvent selection (tetrahydrofuran/water mixture for optimal yield).

Reaction Profile

The compound participates in:

  • Acid-base reactions (pKa ~9.5 for sulfonamide NH)

  • Nucleophilic substitutions at the ethylamino group

  • Coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) via sulfonyl oxygen atoms.

CompoundPCE Score*MG%**IC₅₀ (μM)
Methanesulfonamide derivative59/5919.50.501
Imatinib20/5992.62.33
SorafenibN/AN/A2.10
GefitinibN/AN/A7.68

*Positive Cytotoxic Effect (cell lines affected/total)
**Mean Growth Percentage .

Anti-inflammatory Properties

The compound reduces LPS-induced TNF-α production in macrophages by 78% at 50 μM, comparable to dexamethasone (82% inhibition). Molecular docking studies suggest COX-2 binding (ΔG = -9.2 kcal/mol) through hydrogen bonds with Arg120 and Tyr355 residues .

Industrial and Research Applications

Photochemical Uses

As a color developing agent in E-6 slide film processing, it facilitates:

  • Dye coupling efficiency of 94% in cyan layer formation

  • Thermal stability up to 120°C

  • Compatibility with silver halide emulsions.

Analytical Methodologies

Reverse-phase HPLC analysis employs:

  • Mobile phase: Acetonitrile/water (65:35) + 0.1% H₃PO₄

  • Retention time: 8.2 min (λ = 254 nm)

  • LOQ: 0.2 μg/mL.

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